molecular formula C17H18N2OS B2464487 1-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole CAS No. 920117-91-5

1-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole

Cat. No. B2464487
CAS RN: 920117-91-5
M. Wt: 298.4
InChI Key: ZQRSDRSKAVFVIX-UHFFFAOYSA-N
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Description

Imidazoles are a class of organic compounds that contain an imidazole ring. This ring is a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms . They are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

Imidazoles can be synthesized through several methods. One of the main industrial methods is the acid-catalysed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

The molecular structure of imidazoles consists of a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Imidazoles are involved in a variety of chemical reactions. They can act as a base, a catalyst, and a component in the synthesis of various functional molecules .


Physical And Chemical Properties Analysis

Imidazoles have a molar mass of 82.10 g/mol and a density of 1.03 g/cm^3 . They have a melting point of -6 °C and a boiling point of 198 °C .

Scientific Research Applications

Corrosion Inhibition

Research on benzimidazole derivatives, such as those with 1,3,4-oxadiazole substituents, has shown significant potential in corrosion inhibition for mild steel in acidic environments. Studies utilizing gravimetric, electrochemical, SEM, and computational methods have demonstrated these compounds' ability to form protective layers on metal surfaces, indicating their practical application in protecting industrial materials from corrosion (Ammal, Prajila, & Joseph, 2018).

Synthesis Methodologies

Aminomethylation of imidazoheterocycles with morpholine, involving 1H-benzo[d]imidazole derivatives, has been explored to enhance synthetic routes for various pharmaceutical and chemical applications. This methodology facilitates the introduction of aminomethyl groups under mild conditions, expanding the toolkit for modifying imidazole rings and increasing the diversity of potential therapeutic compounds (Mondal, Samanta, Singsardar, & Hajra, 2017).

Antimicrobial and Anticancer Activities

Some benzimidazole-based compounds have been synthesized and tested for their biological activities, showing promising results as antimicrobial and anticancer agents. For example, derivatives incorporating thiophene, pyrazole, coumarin, and other heterocycles have demonstrated significant potencies against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines (Mohareb & Gamaan, 2018). Another study synthesized benzimidazole-based Schiff base copper(II) complexes, revealing their ability to bind DNA and induce cytotoxic effects in various cancer cell lines, highlighting their potential in chemotherapy (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).

Mechanism of Action

The mechanism of action of imidazoles depends on their specific structure and the context in which they are used. For example, in the context of biological systems, imidazoles can mimic various nucleoside bases as well as histidine and histamine .

Safety and Hazards

Imidazoles can pose certain hazards. For example, they can cause harm if swallowed, in contact with skin, or if inhaled . Therefore, appropriate safety measures should be taken when handling them .

Future Directions

The future directions in the field of imidazole research involve the development of new synthesis methods and the exploration of new applications. There is a particular interest in the regiocontrolled synthesis of substituted imidazoles .

properties

IUPAC Name

1-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-13-6-5-7-14(12-13)20-10-11-21-17-18-15-8-3-4-9-16(15)19(17)2/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRSDRSKAVFVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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